

# A Head-to-Head Comparison of Pyrroloquinoline Quinone (PQQ) and Other Nootropic Compounds

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pyrroloquinoline Quinone (PQQ) with other prominent nootropic compounds, including Coenzyme Q10 (CoQ10), Bacopa monnieri, L-theanine, and Racetams. The information is intended for researchers, scientists, and professionals in drug development, with a focus on mechanisms of action, and available quantitative data from human clinical trials.

### **Executive Summary**

Pyrroloquinoline quinone (PQQ) is a redox cofactor with potent antioxidant and neuroprotective properties. Its primary mechanism involves the enhancement of mitochondrial biogenesis and function, which is crucial for cellular energy metabolism.[1][2] This distinguishes it from many other nootropics that primarily modulate neurotransmitter systems. While direct head-to-head clinical trials are limited, this guide synthesizes available data to offer a comparative overview of PQQ against other well-known cognitive enhancers.

## **Mechanisms of Action: A Comparative Overview**

The nootropic compounds discussed herein exhibit diverse mechanisms of action, targeting different aspects of brain physiology to enhance cognitive function.



| Compound                   | Primary Mechanism of<br>Action                                                                                                                    | Key Signaling Pathways                                        |
|----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|
| PQQ                        | Enhances mitochondrial biogenesis and function, provides antioxidant neuroprotection.[1][3]                                                       | Activates Nrf2/ARE,<br>AMPK/PGC-1α; inhibits NF-κB.<br>[1][4] |
| Coenzyme Q10               | Essential component of the electron transport chain, supporting ATP production and acting as an antioxidant.[5][6]                                | -                                                             |
| Bacopa monnieri            | Modulates neurotransmitter systems (acetylcholine, serotonin, dopamine), promotes neuronal communication, and provides antioxidant effects.[7][8] | Cholinergic system modulation, reduction of β-amyloid.[8][9]  |
| L-theanine                 | Modulates neurotransmitter levels (GABA, dopamine, serotonin) and promotes alpha brain wave activity.[10][11][12]                                 | -                                                             |
| Racetams (e.g., Piracetam) | Positive allosteric modulators of AMPA receptors, enhancing glutamatergic neurotransmission.[13][14]                                              | Glutamatergic pathway.                                        |

## **Signaling Pathways and Experimental Workflows**

To visually represent the complex biological processes involved, the following diagrams illustrate the key signaling pathways for PQQ and the general experimental workflow for a clinical trial assessing cognitive enhancers.

Figure 1: PQQ Signaling Pathways.

Figure 2: General Clinical Trial Workflow.





## **Quantitative Data from Human Clinical Trials**

The following tables summarize quantitative findings from separate clinical trials on PQQ and other nootropics. It is important to note that these studies were not direct head-to-head comparisons, and thus, results should be interpreted with caution.

Table 1: PQQ Clinical Trial Data



| Study                       | Participants                                              | Dosage                                    | Duration | Cognitive<br>Domain                                   | Key<br>Quantitative<br>Findings                                                                                                            |
|-----------------------------|-----------------------------------------------------------|-------------------------------------------|----------|-------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| Nakano et al.,<br>2009[3]   | 71 healthy<br>adults (45-65<br>years)                     | 20 mg/day<br>PQQ                          | 12 weeks | Memory                                                | Significant improvement in word memorization and recall task.                                                                              |
| Koikeda et<br>al., 2011[15] | 65 adults (50-<br>70 years)<br>with<br>forgetfulness      | 20 mg/day<br>PQQ                          | 24 weeks | Immediate<br>Memory,<br>Spatial<br>Awareness          | PQQ improved immediate memory and other higher brain functions like spatial awareness.                                                     |
| A 2017<br>study[15]         | 71 healthy<br>adults (45-65<br>years)                     | 20 mg/day<br>PQQ + 300<br>mg/day<br>CoQ10 | 12 weeks | Attention,<br>Memory                                  | Significant improvement in word memorization and recall; significant improvement in some sections of the Stroop test (directed attention). |
| A 2012<br>study[16]         | 64 adults (mean age 72) with self- reported forgetfulness | 21 mg/day<br>PQQ<br>disodium salt         | 12 weeks | Composite<br>Memory,<br>Verbal<br>Memory,<br>Reaction | Better Cognitrax scores in the PQQ group compared to                                                                                       |



## Validation & Comparative

Check Availability & Pricing

Time, placebo after Complex 12 weeks.

Attention,
Cognitive
Flexibility,
Executive
Function,
Motor Speed

Table 2: Bacopa monnieri Clinical Trial Data



| Study                                                   | Participants                                               | Dosage                | Duration  | Cognitive<br>Domain  | Key<br>Quantitative<br>Findings                                                        |
|---------------------------------------------------------|------------------------------------------------------------|-----------------------|-----------|----------------------|----------------------------------------------------------------------------------------|
| Stough et al.,<br>2001[17]                              | 46 healthy<br>volunteers<br>(18-60 years)                  | 300 mg/day<br>extract | 12 weeks  | Memory               | Significant improvement s in measures of the Rey Auditory Verbal Learning Test (AVLT). |
| Calabrese et al., 2008[17]                              | 54<br>participants<br>(65 or older)<br>without<br>dementia | 300 mg/day<br>extract | 12 weeks  | Memory,<br>Attention | Enhanced AVLT delayed word recall memory scores; improved Stroop test results.         |
| Meta-analysis<br>by Kongkeaw<br>et al.,<br>2014[18][19] | 9 studies,<br>518 subjects                                 | Varied                | ≥12 weeks | Attention            | Shortened Trail B test time (-17.9 ms); decreased choice reaction time (10.6 ms).      |

Table 3: L-theanine Clinical Trial Data



| Study                      | Participants                                                                  | Dosage                                                             | Duration    | Cognitive<br>Domain                           | Key<br>Quantitative<br>Findings                                     |
|----------------------------|-------------------------------------------------------------------------------|--------------------------------------------------------------------|-------------|-----------------------------------------------|---------------------------------------------------------------------|
| A 2021<br>study[20][21]    | 52 adults (50-<br>69 years)<br>with self-<br>assessed<br>cognitive<br>decline | 100 mg/day                                                         | 12 weeks    | Attention,<br>Working<br>Memory               | Acute improvement s in attention and working memory tasks on day 1. |
| Hidese et al.,<br>2019[22] | Healthy<br>adults                                                             | 200 mg/day                                                         | 4 weeks     | Stress- related symptoms, Cognitive functions | Details on quantitative cognitive improvement s not specified.      |
| A 2010<br>study[23]        | Healthy<br>adults                                                             | 50 mg L-<br>theanine, 75<br>mg caffeine<br>(alone and<br>combined) | Single dose | Cerebral<br>blood flow,<br>Cognition,<br>Mood | Details on quantitative cognitive improvement s not specified.      |

Table 4: Racetams (Piracetam) Clinical Trial Data



| Study                                                                | Participants                                                                                   | Dosage        | Duration   | Cognitive<br>Domain                    | Key<br>Quantitative<br>Findings                                                                                                                |
|----------------------------------------------------------------------|------------------------------------------------------------------------------------------------|---------------|------------|----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|
| Meta-analysis<br>by Flicker<br>and Grimley<br>Evans,<br>2001[24][25] | 19 double-blind, placebo- controlled studies in patients with dementia or cognitive impairment | Varied        | Varied     | Global<br>cognitive<br>impression      | Significant odds ratio for improvement in the piracetam group compared to placebo.                                                             |
| A 2013 meta-<br>analysis[26]                                         | Patients<br>undergoing<br>coronary<br>bypass<br>surgery                                        | Varied        | Short-term | Short-term<br>cognitive<br>performance | Statistically significant improvement in immediate and delayed pictured object recall, delayed picture recognition, and immediate word recall. |
| A 1997<br>study[27]                                                  | 60 elderly<br>psychiatric<br>patients with<br>mild cerebral<br>impairment                      | Not specified | 12 weeks   | Overall<br>functioning                 | Improved alertness, socialization, and cooperation relative to the control group.                                                              |

## **Experimental Protocols**



Detailed methodologies are crucial for the critical evaluation of clinical findings. Below are summaries of the experimental protocols from key studies for each nootropic.

PQQ Study Protocol (Nakano et al., 2009)[3]

- Study Design: A 12-week, double-blind, placebo-controlled, parallel-group comparative study.
- Participants: 71 healthy male and female adults aged 45-65 years without evidence of dementia.
- Intervention: Participants were divided into three groups: PQQ only (20 mg/day), PQQ (20 mg/day) plus CoQ10 (300 mg/day), or placebo.
- Cognitive Assessment: Cognitive function was evaluated using word memorization and recall tests, and other cerebral tests at baseline, 4, 8, and 12 weeks.
- Biomarkers: Oxidative stress and mental stress markers were measured.

Bacopa monnieri Study Protocol (Calabrese et al., 2008)[17]

- Study Design: A randomized, double-blind, placebo-controlled clinical trial with a 6-week placebo run-in and a 12-week treatment period.
- Participants: 54 individuals aged 65 or older without clinical signs of dementia. 48 participants completed the study.
- Intervention: 300 mg/day of a standardized B. monnieri extract or a placebo.
- Cognitive Assessment: The primary outcome was the delayed recall score from the Rey Auditory Verbal Learning Test (AVLT). Other tests included the Stroop Task, the Divided Attention Task (DAT), and the Wechsler Adult Intelligence Scale (WAIS) letter-digit test.
- Affective Measures: State-Trait Anxiety Inventory, Center for Epidemiologic Studies
   Depression scale (CESD-10), and the Profile of Mood States were used.

L-theanine Study Protocol (Baba et al., 2021)[20][21]

Study Design: A 12-week randomized, placebo-controlled trial.



- Participants: 52 participants aged 50–69 years with self-assessed cognitive decline.
- Intervention: 100 mg/day of L-theanine or a placebo.
- Cognitive Assessment: Cognitrax test and the Mini Mental State Examination-Japanese version (MMSE-J) were used to assess cognitive function at baseline and at the end of the study. To assess acute effects, the Cognitrax test was also completed approximately 50 minutes after the first dose.
- Biomarkers: Blood samples were collected to assess biomarkers related to dementia (amyloid-β peptides, sAPPα, APP770, and BDNF).

Piracetam Study Protocol (Meta-analysis by Flicker and Grimley Evans, 2001)[24][25]

- Study Design: A meta-analysis of 19 double-blind, placebo-controlled studies.
- Participants: Patients suffering from dementia or cognitive impairment in the elderly.
- Intervention: Piracetam at various dosages compared to placebo.
- Outcome Measure: The common outcome measure across the studies was a clinical global impression of change, which assesses clinically meaningful improvement.

#### Conclusion

PQQ stands out as a nootropic with a primary mechanism centered on mitochondrial health, a fundamental aspect of cellular energy and longevity. This contrasts with the neurotransmitter-modulating effects of Bacopa monnieri, L-theanine, and Racetams. While the current body of evidence from individual clinical trials is promising for all these compounds, the lack of direct head-to-head comparative studies necessitates further research to definitively establish a hierarchy of efficacy. For researchers and drug development professionals, PQQ presents a compelling target for further investigation, particularly for age-related cognitive decline and conditions associated with mitochondrial dysfunction. The synergistic potential of PQQ with other nootropics, such as CoQ10, also warrants deeper exploration.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Pyrroloquinoline quinone: a potential neuroprotective compound for neurodegenerative diseases targeting metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 3. humanclinicals.org [humanclinicals.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | CoQ10 and Cognition a Review and Study Protocol for a 90-Day Randomized Controlled Trial Investigating the Cognitive Effects of Ubiquinol in the Healthy Elderly [frontiersin.org]
- 6. CoQ10 and Cognition a Review and Study Protocol for a 90-Day Randomized Controlled Trial Investigating the Cognitive Effects of Ubiquinol in the Healthy Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacopa monnieri StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-Theanine: A Unique Functional Amino Acid in Tea (Camellia sinensis L.) With Multiple Health Benefits and Food Applications PMC [pmc.ncbi.nlm.nih.gov]
- 11. How does L-theanine affect cognitive function? Consensus [consensus.app]
- 12. chriskresser.com [chriskresser.com]
- 13. Racetam Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. dta0yqvfnusiq.cloudfront.net [dta0yqvfnusiq.cloudfront.net]
- 16. examine.com [examine.com]
- 17. Effects of a Standardized Bacopa monnieri Extract on Cognitive Performance, Anxiety, and Depression in the Elderly: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC



[pmc.ncbi.nlm.nih.gov]

- 18. Meta-analysis of randomized controlled trials on cognitive effects of Bacopa monnieri extract PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. magistralbr.caldic.com [magistralbr.caldic.com]
- 20. examine.com [examine.com]
- 21. naturalhealthresearch.org [naturalhealthresearch.org]
- 22. mdpi.com [mdpi.com]
- 23. A double-blind, placebo-controlled study evaluating the effects of caffeine and L-theanine both alone and in combination on cerebral blood flow, cognition and mood - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Clinical efficacy of piracetam in cognitive impairment: a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. karger.com [karger.com]
- 26. Effect of piracetam on the cognitive performance of patients undergoing coronary bypass surgery: A meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 27. alzdiscovery.org [alzdiscovery.org]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Pyrroloquinoline Quinone (PQQ) and Other Nootropic Compounds]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b135831#head-to-head-comparison-of-pgg-and-other-nootropic-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com